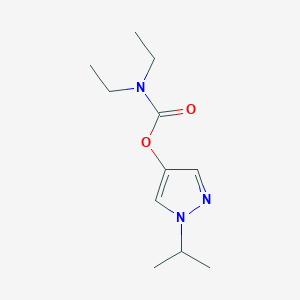
1-(Propan-2-yl)-1H-pyrazol-4-yl diethylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Propan-2-yl)-1H-pyrazol-4-yl diethylcarbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical research. This compound is characterized by the presence of a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and a diethylcarbamate group.
Vorbereitungsmethoden
The synthesis of 1-(Propan-2-yl)-1H-pyrazol-4-yl diethylcarbamate can be achieved through several synthetic routes. One common method involves the reaction of 1-(Propan-2-yl)-1H-pyrazole with diethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by column chromatography to obtain the desired compound in high yield.
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase production efficiency. These methods often include the use of catalysts to enhance reaction rates and improve product purity.
Analyse Chemischer Reaktionen
1-(Propan-2-yl)-1H-pyrazol-4-yl diethylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the pyrazole ring, leading to the formation of pyrazole N-oxides.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This reaction may result in the reduction of the carbamate group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylcarbamate group is replaced by other nucleophiles such as amines or thiols. Common reagents for these reactions include alkyl halides and sulfonates.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
1-(Propan-2-yl)-1H-pyrazol-4-yl diethylcarbamate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pyrazole derivatives, which are important in medicinal chemistry.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. It may interact with specific enzymes, affecting their activity and providing insights into enzyme function and regulation.
Medicine: The compound is investigated for its potential therapeutic properties. It may exhibit pharmacological activities such as anti-inflammatory, analgesic, or antimicrobial effects.
Industry: In the industrial sector, the compound is used in the development of new materials and chemical processes. It may serve as a precursor for the synthesis of specialty chemicals and polymers.
Wirkmechanismus
The mechanism of action of 1-(Propan-2-yl)-1H-pyrazol-4-yl diethylcarbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. The molecular pathways involved in these interactions depend on the specific biological context and the target molecules.
Vergleich Mit ähnlichen Verbindungen
1-(Propan-2-yl)-1H-pyrazol-4-yl diethylcarbamate can be compared with other similar compounds, such as:
1-(Propan-2-yl)-1H-pyrazol-4-yl methylcarbamate: This compound has a similar structure but contains a methylcarbamate group instead of a diethylcarbamate group. The difference in the carbamate group may affect the compound’s reactivity and biological activity.
1-(Propan-2-yl)-1H-pyrazol-4-yl ethylcarbamate: This compound contains an ethylcarbamate group, which may result in different chemical and biological properties compared to the diethylcarbamate derivative.
1-(Propan-2-yl)-1H-pyrazol-4-yl phenylcarbamate: The presence of a phenylcarbamate group introduces aromaticity, potentially altering the compound’s interactions with biological targets and its overall stability.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
88559-00-6 |
|---|---|
Molekularformel |
C11H19N3O2 |
Molekulargewicht |
225.29 g/mol |
IUPAC-Name |
(1-propan-2-ylpyrazol-4-yl) N,N-diethylcarbamate |
InChI |
InChI=1S/C11H19N3O2/c1-5-13(6-2)11(15)16-10-7-12-14(8-10)9(3)4/h7-9H,5-6H2,1-4H3 |
InChI-Schlüssel |
XATPMQOVDAJRNL-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=O)OC1=CN(N=C1)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 4-[2-(methanesulfinyl)ethoxy]benzoate](/img/structure/B14378527.png)
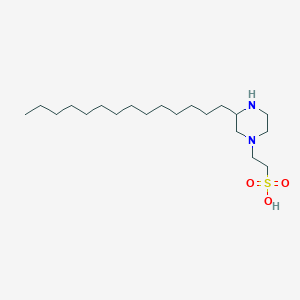
![7-Ethyl-6-methyl-1,3,3-triphenyl-1H-imidazo[1,2-b]pyrazol-2(3H)-one](/img/structure/B14378546.png)
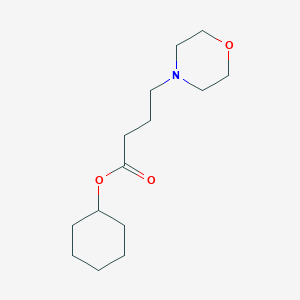
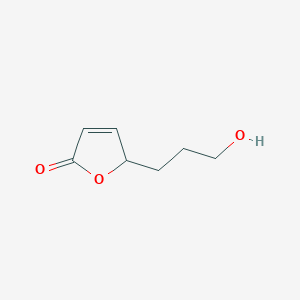
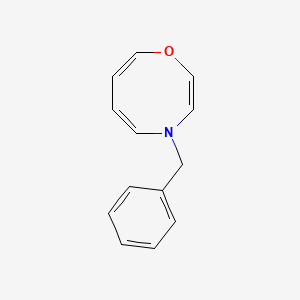

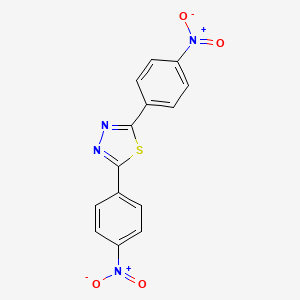
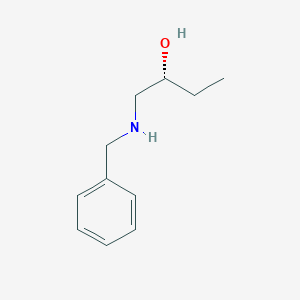
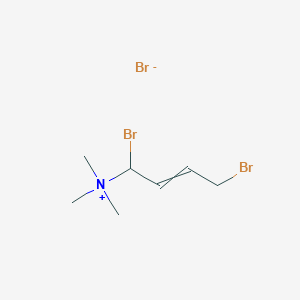
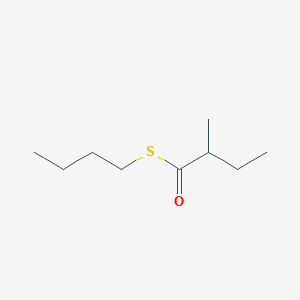
![Methyl 6-[(pyridin-3-yl)amino]hexanoate](/img/structure/B14378616.png)
![3-({1-[(2-Ethylhexyl)oxy]butoxy}methyl)heptane](/img/structure/B14378617.png)
